molecular formula C17H18N4O2 B2415034 N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide CAS No. 2188646-66-2

N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide

Cat. No. B2415034
CAS RN: 2188646-66-2
M. Wt: 310.357
InChI Key: BBXCHDZRTDWCSM-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide, commonly known as COXAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

COXAM selectively inhibits the COX-2 enzyme by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain, without affecting the COX-1 enzyme, which is involved in the production of protective prostaglandins in the stomach and kidneys.
Biochemical and Physiological Effects:
COXAM has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have a good safety profile, with no significant toxicity or adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

COXAM has several advantages for lab experiments, including its high selectivity for COX-2, its good solubility in organic solvents, and its ease of synthesis. However, COXAM also has some limitations, including its relatively low potency compared to other COX-2 inhibitors, and its limited water solubility, which can make it difficult to use in aqueous systems.

Future Directions

There are several future directions for COXAM research, including the development of more potent and selective COX-2 inhibitors based on the COXAM scaffold, the synthesis of new MOFs and other materials using COXAM as a building block, and the exploration of new catalytic applications of COXAM and its derivatives. Additionally, further studies are needed to fully understand the biochemical and physiological effects of COXAM, and to determine its potential as a therapeutic agent for various diseases.

Synthesis Methods

COXAM can be synthesized using a multistep process that involves the reaction of 4-cyanooxan-4-ylamine with 5-methyl-1-phenylpyrazole-4-carboxylic acid. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

COXAM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, COXAM has shown promising results as a potential anti-inflammatory agent, as it selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. In materials science, COXAM has been used to synthesize novel metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable porosity. In catalysis, COXAM has been used as a ligand in various metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-13-15(11-19-21(13)14-5-3-2-4-6-14)16(22)20-17(12-18)7-9-23-10-8-17/h2-6,11H,7-10H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXCHDZRTDWCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-yl)-5-methyl-1-phenylpyrazole-4-carboxamide

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